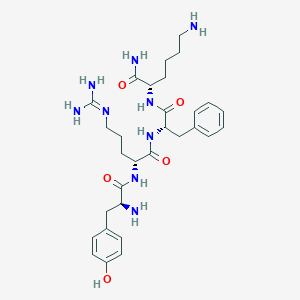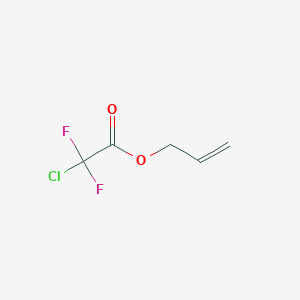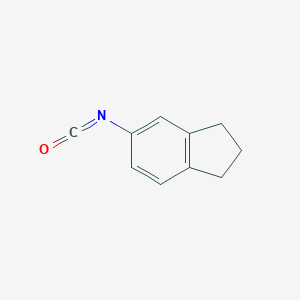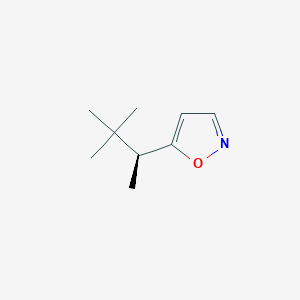
Huile d'arachide hydrogénée
Vue d'ensemble
Description
Hydrogenated peanut oil: is a modified form of peanut oil where hydrogen atoms are added to the oil’s unsaturated fatty acidsHydrogenated peanut oil is commonly used in the food industry to improve the stability and shelf life of products, as well as in cosmetics and personal care products for its skin-conditioning properties .
Applications De Recherche Scientifique
Chemistry: Hydrogenated peanut oil is used as a model compound in studies of lipid oxidation and hydrogenation processes. It is also used in the development of bio-lubricants and other industrial applications .
Biology and Medicine: In the medical field, hydrogenated peanut oil is used in the formulation of certain pharmaceuticals and as a carrier oil in topical applications. Its stability and non-reactivity make it suitable for these purposes .
Industry: Hydrogenated peanut oil is widely used in the food industry to improve the texture and shelf life of products such as margarine, shortening, and peanut butter. It is also used in cosmetics and personal care products for its emollient properties .
Mécanisme D'action
Target of Action
Hydrogenated peanut oil primarily targets the human digestive system, where it is broken down and absorbed. The oil is rich in nutrients such as essential amino acids, unsaturated fatty acids, vitamin E, and phytosterols . The oil bodies in peanut oil contain three inherent proteins (oleosin, caleosin, and steroleosin) along with two adsorbed foreign proteins (arachin and lipoxygenase) .
Mode of Action
The interaction of hydrogenated peanut oil with its targets involves the breakdown of the oil in the digestive system into its constituent nutrients, which are then absorbed into the bloodstream. The oil bodies in the oil, which are structurally stable due to the phospholipid monolayer membrane and oil body proteins, can be used in the food industry without any emulsifier or homogenization process .
Biochemical Pathways
The breakdown and absorption of hydrogenated peanut oil involve several biochemical pathways. The degradation of the peanut cell wall in aqueous enzymatic extraction is a critical step that facilitates the release of peanut proteins and oil bodies . The oil bodies contained in the oil are dispersed subcellular structures and one of the smallest organelles in plant seed cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of hydrogenated peanut oil are primarily governed by the digestive system. The oil is absorbed in the digestive tract, distributed throughout the body via the bloodstream, metabolized to extract its nutrients, and the waste products are excreted. The oil bodies in the oil are structurally stable, which may impact their bioavailability .
Result of Action
The molecular and cellular effects of the action of hydrogenated peanut oil primarily involve the provision of nutrients to the body. The oil provides essential amino acids, unsaturated fatty acids, vitamin E, and phytosterols . The oil bodies in the oil, which contain inherent and foreign proteins, are also a source of protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of hydrogenated peanut oil. For instance, the extraction process of the oil can be influenced by factors such as temperature . Additionally, the genetic makeup of the peanut plant can also influence the oil content .
Analyse Biochimique
Biochemical Properties
“Peanut oil, hydrogenated” is rich in monounsaturated fats, particularly oleic acid, and also contains polyunsaturated fats, including linoleic acid . It interacts with various enzymes and proteins during digestion and metabolism .
Cellular Effects
“Peanut oil, hydrogenated” can influence cell function. It provides a source of fatty acids, which are essential components of cell membranes. These fatty acids can also be metabolized to produce energy, impacting cellular metabolism .
Molecular Mechanism
At the molecular level, “Peanut oil, hydrogenated” is broken down by enzymes such as lipases into glycerol and fatty acids. These molecules can then enter various metabolic pathways, influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, “Peanut oil, hydrogenated” has been shown to be stable over time. Its hydrogenation process reduces the likelihood of oxidation, preventing degradation and maintaining its effects on cellular function .
Dosage Effects in Animal Models
The effects of “Peanut oil, hydrogenated” can vary with dosage in animal models. While it is generally safe at dietary levels, high doses can lead to weight gain and other health issues due to its high calorie content .
Metabolic Pathways
“Peanut oil, hydrogenated” is involved in several metabolic pathways. The fatty acids it contains can be metabolized through beta-oxidation to produce energy, and can also be incorporated into phospholipids and other biomolecules .
Transport and Distribution
“Peanut oil, hydrogenated” is absorbed in the intestines and transported to various tissues via the bloodstream. It can be stored in adipose tissue or metabolized in the liver .
Subcellular Localization
Within cells, the components of “Peanut oil, hydrogenated” are found in various locations. Fatty acids can be found in the cytoplasm or incorporated into cell membranes, while glycerol can enter glycolysis to produce energy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrogenation of peanut oil involves the addition of hydrogen gas to the oil in the presence of a catalyst, typically nickel. The reaction is carried out at elevated temperatures (around 140-225°C) and pressures (1-10 atm). The degree of hydrogenation can be controlled to achieve the desired consistency of the final product .
Industrial Production Methods: In industrial settings, hydrogenation is performed in large reactors where peanut oil is mixed with a nickel catalyst and hydrogen gas. The mixture is heated and pressurized to facilitate the hydrogenation reaction. After the reaction is complete, the catalyst is removed, and the hydrogenated oil is refined to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Hydrogen gas: Used as the hydrogen source.
Nickel catalyst: Facilitates the hydrogenation reaction.
Elevated temperature and pressure: Necessary to drive the reaction to completion.
Major Products Formed:
Comparaison Avec Des Composés Similaires
Partially hydrogenated vegetable oil: Similar in that it undergoes hydrogenation, but it may contain trans fats, which are associated with health risks.
Fully hydrogenated oils: These oils are completely saturated and do not contain trans fats, making them more stable but also more solid at room temperature.
Other plant-based oils: Such as soybean, corn, and canola oil, which can also be hydrogenated to improve stability.
Uniqueness: Hydrogenated peanut oil is unique in its balance of stability and texture. It provides a semi-solid consistency that is desirable in many food and cosmetic applications without the health risks associated with trans fats found in partially hydrogenated oils .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68425-36-5, 118476-85-0 | |
| Record name | Hydrogenated peanut oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peanut oil, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peanut oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)




